rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis
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Overview
Description
rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis: is a complex organic compound with a molecular formula of C10H19N3O and a molecular weight of 197.3 g/mol . This compound is characterized by its unique octahydropyrrolo[2,3-c]pyrrole structure, which is a bicyclic system containing nitrogen atoms. It is primarily used in research and development settings, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis typically involves the following steps :
Formation of the Octahydropyrrolo[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide bond formation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
- rac-(3aR,6aR)-1-benzyl-octahydropyrrolo[2,3-c]pyrrole
- rac-(3aR,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Uniqueness
rac-(3aR,6aR)-N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and potentially improve its interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
1218518-03-6 |
---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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